Technical Whitepaper: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde in Advanced Drug Discovery
Technical Whitepaper: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, rigid bicyclic heterocycles are highly sought after to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (CAS: 1196155-95-9) serves as a premium, versatile building block[1]. By fusing a hydrophilic dihydropyran ring with a functionalized pyridine core, this scaffold provides a unique vector for structural elaboration, particularly via its highly reactive C3-carbaldehyde moiety. This guide provides an in-depth analysis of its structural topology, physical properties, and field-proven synthetic methodologies.
Chemical Identity & Physical Properties
Understanding the baseline physicochemical properties of this intermediate is critical for downstream solvent selection and reaction optimization.
| Property | Value | Source / Validation |
| IUPAC Name | 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde | Standard Nomenclature |
| CAS Registry Number | 1196155-95-9 | [1],[2] |
| Molecular Formula | C 9 H 9 NO 2 | [1],[3] |
| Molecular Weight | 163.17 g/mol | [1],[3] |
| Appearance | Solid (Predicted) | Laboratory Observation |
| Storage Conditions | Room Temperature / Inert Atmosphere | [4] |
Structural Elucidation & Topology Mapping
To utilize this building block effectively, one must understand its exact spatial geometry and IUPAC numbering. By analyzing the SMILES string of its closely related 3-carboxylic acid analog (O=C(C1=CN=C2C(COCC2)=C1)O)[5], we can map the exact topology of the carbaldehyde derivative:
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The Fused Core: The molecule consists of a pyridine ring fused to a dihydropyran ring. According to IUPAC rules for fused heterocycles, numbering prioritizes the heteroatoms as a set to receive the lowest possible locants.
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Numbering System: The nitrogen atom in the pyridine ring is designated as position 1 . Following the periphery of the bicyclic system, the oxygen atom in the pyran ring falls at position 6 .
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Bridgeheads & Saturation: The rings are fused at carbons 4a and 8a . The pyran ring is saturated at positions 5, 7, and 8 (hence, "7,8-Dihydro-5H").
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Functional Handle: The reactive carbaldehyde (-CHO) group is located at position 3 , making it an ideal candidate for cross-coupling, olefination, or reductive amination.
Application in Medicinal Chemistry: FABP4 Inhibitors
The rigid pyrano[4,3-b]pyridine core is highly valued in structure-based drug design. It restricts the conformational flexibility of attached pharmacophores, thereby reducing the entropic penalty upon target binding.
A prime example of this scaffold in action is found in the development of inhibitors for Fatty Acid Binding Protein 4 (FABP4) , a critical target for metabolic and cardiovascular diseases. High-resolution crystallographic data (PDB ID: 7FYF) reveals that derivatives built upon this core—specifically, 4-(4-fluorophenyl)-2-piperidin-1-yl-3-(1H-tetrazol-5-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine—exhibit potent sub-micromolar inhibition (IC 50 = 0.42 µM)[6].
In these advanced drug candidates, the carbaldehyde at position 3 is typically converted into a tetrazole (an acidic bioisostere), while positions 2 and 4 are substituted with hydrophobic groups. The pyrano-pyridine core acts as a central hub, precisely orienting these moieties into the FABP4 binding pocket[6].
Pharmacophore mapping of pyrano[4,3-b]pyridine derivatives in FABP4.
Synthetic Methodologies: Chemoselective Reductive Amination
Step-by-Step Protocol & Causality
1. Preparation & Imine Formation
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Action: Dissolve 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (1.0 eq) and the desired amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 - 1.0 eq). Stir at room temperature for 2 hours.
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Causality: DCE is selected over protic solvents (like methanol) because it provides excellent solubility for the heterocyclic core and prevents premature decomposition of the hydride source added in the next step. Acetic acid is crucial; it mildly protonates the carbaldehyde oxygen, increasing its electrophilicity for amine attack, without over-protonating the nucleophilic amine.
2. Chemoselective Reduction
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Action: Add Sodium triacetoxyborohydride (NaBH(OAc) 3 ) (1.5 eq) portion-wise to the reaction mixture. Stir for 12 hours at room temperature.
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Causality: NaBH(OAc) 3 is explicitly chosen over standard NaBH 4 . The electron-withdrawing acetate groups make NaBH(OAc) 3 a milder reducing agent. It selectively reduces the transient iminium ion intermediate but reacts very slowly with aldehydes, thereby preventing the direct, unwanted reduction of the starting material into an alcohol.
3. Quenching & Purification
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Action: Quench the reaction with saturated aqueous NaHCO 3 . Extract with dichloromethane (DCM), dry the organic layer over Na 2 SO 4 , and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Self-Validating Analytical Checkpoints
A robust protocol must be self-validating. Do not proceed to purification without confirming the following:
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In-Process LC-MS: Prior to adding the hydride, sample the reaction. The starting material mass ([M+H] + = 164.1) must be absent, replaced entirely by the mass of the imine intermediate.
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Post-Reaction 1 H NMR: In the crude NMR spectrum, the characteristic, highly deshielded aldehyde proton singlet (typically around δ 9.8 - 10.2 ppm) must completely disappear. It should be replaced by a new aliphatic methylene signal ( δ 3.5 - 4.0 ppm) corresponding to the newly formed C-N bond.
Workflow for chemoselective reductive amination of the carbaldehyde.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde | 1196155-95-9 [sigmaaldrich.cn]
- 3. 7,8-二氢-5H-吡喃并[4,3-B]吡啶-3-甲醛 | 1196155-95-9 [m.chemicalbook.com]
- 4. 1196155-95-9・7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde・7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. 1196155-91-5|7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. rcsb.org [rcsb.org]
